

A Comparative Guide to the Antioxidant Activity of *Melissa officinalis* (Lemon Balm) Extracts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Melissate*
Cat. No.: B1234502

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of various *Melissa officinalis* (lemon balm) extracts, supported by experimental data from multiple studies. The following sections detail the influence of different extraction methods and solvents on the antioxidant potential, present quantitative data in structured tables, and outline the experimental protocols for key assays.

Influence of Extraction Parameters on Antioxidant Activity

The antioxidant capacity of *Melissa officinalis* extracts is significantly influenced by the choice of solvent and extraction technique. The polarity of the solvent determines the types and quantities of phytochemicals extracted, with ethanolic and aqueous extracts often demonstrating high antioxidant potential due to their rich phenolic and flavonoid content.^{[1][2]} Advanced extraction methods such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can also enhance the recovery of bioactive compounds compared to conventional methods like maceration.^[3] Furthermore, the plant part and its growth stage are crucial factors; leaves harvested at the flowering stage have been shown to exhibit the highest antioxidant activity.^{[4][5]}

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of *Melissa officinalis* extracts has been quantified using various assays. The total phenolic content (TPC) and total flavonoid content (TFC) are common indicators of antioxidant capacity, while assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), FRAP (Ferric Reducing Antioxidant Power), and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) measure the radical scavenging and reducing capabilities of the extracts directly.

Total Phenolic and Flavonoid Content

The concentration of phenolic and flavonoid compounds is a key determinant of the antioxidant activity of plant extracts.

Table 1: Total Phenolic Content (TPC) and Total Flavonoid Content (TFC) in Various *Melissa officinalis* Extracts

Extract Type	TPC (mg GAE/g dry extract unless specified)	TFC (mg QE/g dry extract unless specified)	Reference
Ethanolic Macerate (E1)	Slightly higher than aqueous	Similar to ethanolic reflux	[1][2]
Aqueous Reflux (E2)	Slightly lower than ethanolic	Highest among the three extracts	[1][2]
Ethanolic Reflux (E3)	Slightly higher than aqueous	Similar to ethanolic macerate	[1][2]
Ethanolic Extract (Leaves)	32.76 mg GAE/g	-	[4]
Ethanolic Extract (Stems)	8.4 mg GAE/g	-	[4]
Water-Ethanol (Organic)	7023.3 mg GAE/100g d.m.	-	[6]
Water-Ethanol (Conventional)	3679.4 mg GAE/100g d.m.	-	[6]
Methanolic (MAE)	High	High	[3]
Water (MAE)	High	Lower than methanolic	[3]
Aqueous Infusion	200 mg GAE/g	-	[7]
Methanolic (Vegetative)	23.15 mg GAE/g	92.42 mg Rutin/g	[5]
Methanolic (Flowering)	38.77 mg GAE/g	118.43 mg Rutin/g	[5]
Methanolic (Post-flowering)	20.16 mg GAE/g	90.44 mg Rutin/g	[5]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; d.m.: dry matter; MAE: Microwave-Assisted Extraction

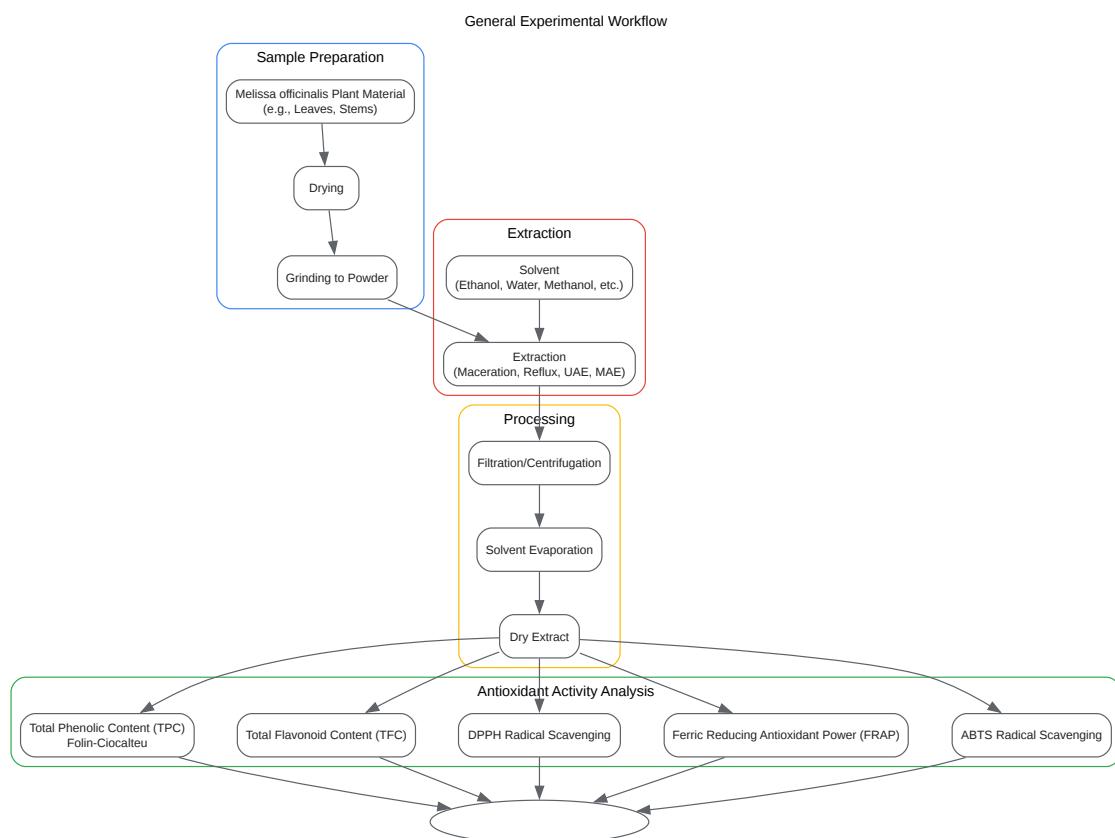
Radical Scavenging and Reducing Power Assays

Direct measurement of antioxidant activity through various chemical assays provides a functional assessment of the extracts' potential.

Table 2: Antioxidant Activity of *Melissa officinalis* Extracts Measured by DPPH, FRAP, and ABTS Assays

Extract Type	DPPH Assay	FRAP Assay	ABTS Assay	Reference
Ethanolic Macerate (E1)	Lower activity	Best potential (mg AAE/g d.e.)	-	[1][2]
Aqueous Reflux (E2)	Better activity	Lower potential	-	[1][2]
Ethanolic Reflux (E3)	Better activity	Lower potential	-	[1][2]
Ethanolic Extract (Leaves)	IC50 = 0.66 mg/mL	-	-	[4]
Ethanolic Extract (Stems)	IC50 = 10.27 mg/mL	-	-	[4]
Aqueous (90°C, 15 min)	140.91 µM Trolox/g	352.87 µM Fe2+/g	-	[8]
Methanolic (MAE)	-	Lower than ethyl acetate	Highest activity	[3]
Ethyl Acetate (MAE)	-	Highest potential	Highest activity	[3]
Water (MAE)	-	Lower than ethyl acetate	Highest activity	[3]
Aqueous (70:30 Ethanol:Water)	IC50 = 18.74 µg/mL; 512 mg TE/g dw	61 mg TE/g dw	-	[9]

IC₅₀: Concentration for 50% inhibition; AAE: Ascorbic Acid Equivalents; d.e.: dry extract; TE: Trolox Equivalents; dw: dry weight; MAE: Microwave-Assisted Extraction


Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the protocols used for the extraction and antioxidant assays.

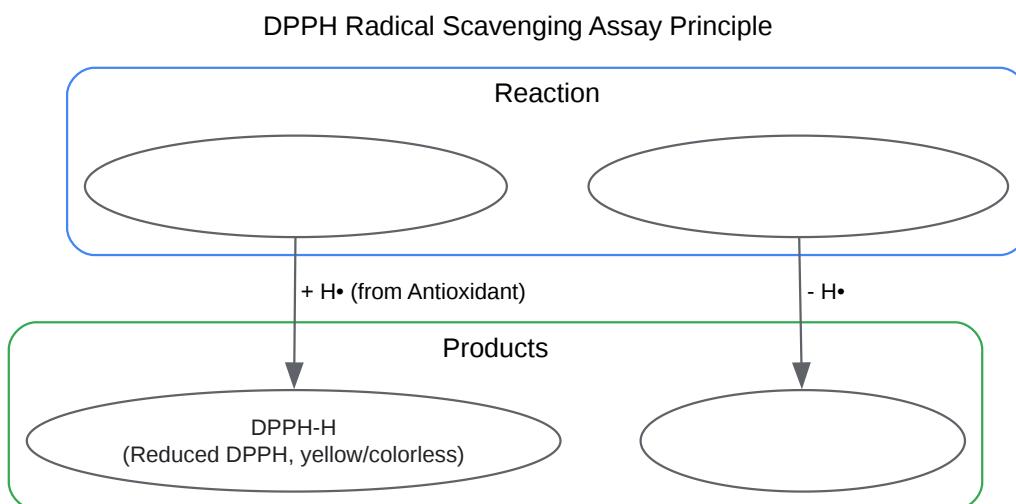
Extraction Methodologies

Different extraction techniques are employed to isolate bioactive compounds from *Melissa officinalis*.

- Maceration: This conventional technique involves soaking the dried plant material in a solvent (e.g., 70% ethanol) for an extended period (e.g., three days) at room temperature with occasional agitation.[2]
- Reflux Extraction: This method involves boiling the plant material with a solvent (e.g., water or 70% ethanol) for a specified duration (e.g., 2.5 hours), followed by filtration. The reflux setup allows for extraction at a constant temperature without solvent loss.[2]
- Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency.[10]
- Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and plant material, leading to a more rapid extraction process.[3]

[Click to download full resolution via product page](#)

General workflow for comparing antioxidant activity.


Antioxidant Assays

This assay is based on the reduction of the Folin-Ciocalteu reagent by phenolic compounds in an alkaline medium, which results in a blue-colored complex.[11]

- Sample Preparation: An aliquot of the plant extract is mixed with distilled water and Folin-Ciocalteu reagent.[12]
- Incubation: After a short incubation period (e.g., 5-8 minutes), a sodium carbonate solution (e.g., 7.5%) is added to the mixture.[11][12]
- Measurement: The mixture is incubated in the dark at room temperature, and the absorbance is measured spectrophotometrically at approximately 765 nm.[11][13]
- Quantification: The total phenolic content is determined by comparing the absorbance to a standard curve prepared with a known concentration of gallic acid and is expressed as gallic acid equivalents (GAE).[11]

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, which is measured spectrophotometrically.

- Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.[14] An aliquot of the plant extract is added to the DPPH solution.[8][15]
- Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30-50 minutes).[8][14][15]
- Measurement: The absorbance of the solution is measured at approximately 515-517 nm.[8][14]
- Calculation: The percentage of DPPH radical scavenging activity is calculated, and the results can be expressed as an IC₅₀ value (the concentration of the extract required to scavenge 50% of the DPPH radicals).[14]

[Click to download full resolution via product page](#)

Principle of the DPPH antioxidant assay.

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS^{•+}). The reduction of the blue-green ABTS^{•+} to its colorless neutral form is proportional to the antioxidant concentration.[16]

- ABTS^{•+} Generation: The ABTS^{•+} radical cation is generated by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours.[16][17][18]
- Reaction: The ABTS^{•+} solution is diluted with a solvent (e.g., methanol) to a specific absorbance at 734 nm. The plant extract is then added to this solution.[16][18]
- Measurement: The decrease in absorbance is recorded after a set incubation time (e.g., 30 minutes).[18]

- Quantification: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the antioxidant strength of the sample to that of Trolox, a water-soluble vitamin E analog.[\[16\]](#)

Conclusion

The antioxidant activity of *Melissa officinalis* extracts is a complex function of various factors, including the extraction solvent, method, plant part, and growing conditions. Ethanolic and aqueous extracts generally exhibit high antioxidant potential, which is strongly correlated with their total phenolic and flavonoid content. For researchers and drug development professionals, optimizing extraction protocols is crucial for obtaining extracts with maximal antioxidant efficacy. The data presented in this guide highlights the significant variability in antioxidant activity and underscores the importance of standardized methodologies for accurate comparison. Further research should focus on isolating and identifying the specific compounds responsible for the observed antioxidant effects and exploring their mechanisms of action in biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. brieflands.com [brieflands.com]
- 2. Anti-inflammatory and Antioxidant Effects of *Melissa officinalis* Extracts: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 4. A Comparative Study of *Melissa officinalis* Leaves and Stems Ethanolic Extracts in terms of Antioxidant, Cytotoxic, and Antiproliferative Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variation of Antioxidant Activity of *Melissa officinalis* Leaves Extracts During the Different Stages of Plant Growth – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]

- 8. docs.bvsalud.org [docs.bvsalud.org]
- 9. Antioxidant capacity of *Melissa Officinalis* L. on Biological Systems [redalyc.org]
- 10. bio-conferences.org [bio-conferences.org]
- 11. scribd.com [scribd.com]
- 12. mdpi.com [mdpi.com]
- 13. Determination of Total Phenolic Contents [bio-protocol.org]
- 14. mdpi.com [mdpi.com]
- 15. alanrevista.org [alanrevista.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. ijponline.com [ijponline.com]
- To cite this document: BenchChem. [A Comparative Guide to the Antioxidant Activity of *Melissa officinalis* (Lemon Balm) Extracts]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1234502#comparing-antioxidant-activity-of-different-melissa-officinalis-extracts>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com